Propargyl-PEG3-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

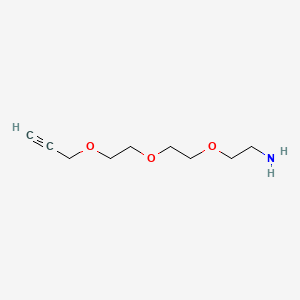

Propargyl-PEG3-amine is a compound that features a propargyl group attached to a polyethylene glycol (PEG) chain with three ethylene glycol units, terminating in an amine group. This compound is often used as a linker in bioconjugation and click chemistry applications due to its ability to form stable bonds with various biomolecules .

准备方法

Synthetic Routes and Reaction Conditions: Propargyl-PEG3-amine can be synthesized through a multi-step process involving the reaction of propargyl halides with amines. One efficient method involves the use of a magnetically reusable manganese nanocatalyst for the C-N bond formation. This method involves the A3 and KA2-coupling three-component reactions of aromatic aldehydes or ketones with alkynes and amines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using transition metal catalysts to ensure high yield and purity. The use of green and recyclable catalysts is also emphasized to make the process environmentally friendly .

化学反应分析

Types of Reactions: Propargyl-PEG3-amine undergoes various chemical reactions, including:

Oxidation: The propargyl group can be oxidized to form carbonyl compounds.

Reduction: The alkyne group can be reduced to form alkanes or alkenes.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or osmium tetroxide.

Reduction: Catalysts such as palladium on carbon or hydrogen gas.

Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alkanes or alkenes.

Substitution: Formation of substituted amines or amides

科学研究应用

Bioconjugation and Click Chemistry

Overview : Propargyl-PEG3-amine is extensively used as a linker in click chemistry, particularly for the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient conjugation of biomolecules, such as proteins, peptides, and small molecules.

Key Applications :

- Antibody Functionalization : It has been employed to modify antibodies, enhancing their therapeutic efficacy. For instance, Herceptin was modified using this compound to create antibody-drug conjugates that improve targeting and reduce off-target effects .

- Protein Modification : The compound facilitates the modification of various proteins, allowing researchers to study protein-protein interactions and functionalize proteins for imaging applications .

Proteolysis-Targeting Chimeras (PROTACs)

Overview : this compound serves as an effective linker in the development of PROTACs, which are designed to selectively degrade target proteins via the ubiquitin-proteasome system.

Significance :

- Targeted Protein Degradation : By linking ligands that bind to target proteins with ligands that recruit E3 ligases, PROTACs can induce the degradation of specific proteins implicated in diseases such as cancer and neurodegenerative disorders .

- Therapeutic Potential : The ability to selectively degrade harmful proteins offers a novel therapeutic strategy with fewer side effects compared to traditional inhibitors.

Drug Delivery Systems

Overview : The biocompatibility and solubility of this compound make it suitable for developing advanced drug delivery systems.

Applications :

- PEGylation : This process involves attaching PEG chains to drugs or proteins to enhance their stability and circulation time in the body. This compound can be used to create PEGylated nanoparticles or liposomes that improve drug solubility and bioavailability .

- Targeted Delivery : By conjugating targeting ligands through click chemistry, researchers can create systems that deliver therapeutic agents directly to diseased tissues, minimizing toxicity to healthy cells .

Biochemical Studies

Overview : this compound is used in biochemical research to study various cellular processes.

Applications :

- Cell Death Studies : Researchers have utilized PEG linkers like this compound in studies related to apoptosis and neuronal cell death, contributing valuable insights into diseases such as Parkinson's disease .

- Protein Interaction Studies : The compound aids in investigating protein interactions and pathways by allowing for stable modifications that do not interfere with protein function .

Data Table of Applications

作用机制

The mechanism of action of Propargyl-PEG3-amine involves its ability to form stable covalent bonds with target moleculesThis reaction is highly efficient and selective, making it ideal for bioconjugation applications .

相似化合物的比较

Propargyl-PEG3-acid: Features a carboxylic acid group instead of an amine group.

Azido-PEG3-amine: Contains an azide group instead of a propargyl group.

Propargyl-PEG-NHS ester: Contains an N-hydroxysuccinimide ester group for amine-reactive conjugation

Uniqueness: Propargyl-PEG3-amine is unique due to its combination of a propargyl group and an amine group, which allows it to participate in both click chemistry and nucleophilic substitution reactions. This dual functionality makes it highly versatile for various applications in chemistry, biology, and medicine .

生物活性

Propargyl-PEG3-amine is a versatile compound that plays a significant role in various biological applications, particularly in drug delivery systems and bioconjugation chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a propargyl group linked to a polyethylene glycol (PEG) chain with three ethylene glycol units, terminating in an amine group. This structure imparts unique properties that enhance its utility in biochemical applications:

- Molecular Formula : C₉H₁₇NO₃

- Molecular Weight : 187.24 g/mol

- CAS Number : 932741-19-0

Target of Action

This compound functions primarily as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to induce the degradation of specific target proteins via the ubiquitin-proteasome system (UPS) .

Mode of Action

The compound operates by connecting two distinct ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This dual binding facilitates the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the UPS, which is crucial for maintaining cellular protein homeostasis. By promoting selective protein degradation, this compound can influence various cellular processes, including signal transduction and cell cycle regulation .

Pharmacokinetics

The incorporation of PEG enhances the solubility and stability of this compound in aqueous environments, thereby improving its pharmacokinetic properties. PEGylation also confers resistance to metabolic degradation, making it an attractive candidate for therapeutic applications .

Biological Applications

This compound has been employed in several key areas:

- Bioconjugation : The compound is utilized to attach biomolecules for imaging and diagnostic purposes. Its amine group can react with carboxylic acids and activated esters, facilitating the formation of stable conjugates .

- Drug Delivery Systems : It enhances the solubility and stability of therapeutic agents, allowing for more effective drug formulations .

- Targeted Protein Degradation : As part of PROTACs, it shows potential in treating diseases such as cancer by selectively degrading oncoproteins .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

Table 1: Summary of Research Findings on this compound

属性

IUPAC Name |

2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1H,3-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREICTHRFCQNJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。